1-allyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 1-allyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the quinoline backbone, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19N3O5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-3-10-24-15-7-5-4-6-14(15)19(26)18(21(24)28)20(27)23-22-12-13-8-9-16(25)17(11-13)29-2/h3-9,11-12,25-26H,1,10H2,2H3,(H,23,27)/b22-12+ |
InChI Key |
ZWXRVCWPBFPRQZ-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)O |
Origin of Product |
United States |
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